molecular formula C20H14ClN5OS B289915 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone

1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone

Cat. No. B289915
M. Wt: 407.9 g/mol
InChI Key: ZVCAGUWLMYBBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also induces apoptosis in cancer cells, which can lead to the death of these cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone in lab experiments include its potential applications in the development of new anticancer drugs, antibiotics, and antiviral drugs. It also has anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone. These include further studies on its mechanism of action, as well as its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can be conducted on the synthesis of new derivatives of this compound with improved properties and potential applications in scientific research.

Synthesis Methods

The synthesis method for 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves several steps. The starting material is 4-chloroaniline, which is reacted with 2,9-dimethyl-1,10-phenanthroline to form an intermediate. This intermediate is then reacted with thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine to form the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has potential applications in scientific research. This compound has been shown to have antitumor activity, and it can be used in the development of new anticancer drugs. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound can be used in the development of new antibiotics and antiviral drugs.

properties

Molecular Formula

C20H14ClN5OS

Molecular Weight

407.9 g/mol

IUPAC Name

1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone

InChI

InChI=1S/C20H14ClN5OS/c1-9-14(10(2)27)15(12-4-6-13(21)7-5-12)16-17-18(28-20(16)23-9)19-24-11(3)25-26(19)8-22-17/h4-8H,1-3H3

InChI Key

ZVCAGUWLMYBBPL-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C

Canonical SMILES

CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C

Origin of Product

United States

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